molecular formula C17H11N3O3S2 B12498754 5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

Cat. No.: B12498754
M. Wt: 369.4 g/mol
InChI Key: ZHUJCPYCNMSCCF-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(9),2(7),10,12-tetraen-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one typically involves a multi-step process. One common method includes the reaction of a benzodioxole derivative with a thioamide under specific conditions to form the desired tricyclic structure. The reaction conditions often require the use of a base such as triethylamine in a solvent like toluene at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxole moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for 5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one is unique due to its specific tricyclic structure and the presence of both sulfur and nitrogen atoms within the ring system. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C17H11N3O3S2

Molecular Weight

369.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one

InChI

InChI=1S/C17H11N3O3S2/c21-16-14-13(10-2-1-5-18-15(10)25-14)19-17(24)20(16)7-9-3-4-11-12(6-9)23-8-22-11/h1-6H,7-8H2,(H,19,24)

InChI Key

ZHUJCPYCNMSCCF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C5=C(S4)N=CC=C5)NC3=S

Origin of Product

United States

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